Dihidrorodamina 123

Descripción general

Descripción

La dihidrorrodamina 123 es un compuesto no fluorescente, permeable a las células, que se utiliza ampliamente como un colorante fluorogénico para detectar especies reactivas de oxígeno (ROS) como el peróxido y el peroxinitrito . Tras la oxidación por ROS, se convierte en el compuesto fluorescente rodamina 123, que se acumula en las mitocondrias y exhibe fluorescencia verde . Esta propiedad hace que la dihidrorrodamina 123 sea una herramienta valiosa en diversas aplicaciones de investigación científica, particularmente en el estudio del estrés oxidativo y los estados redox celulares .

Aplicaciones Científicas De Investigación

Measurement of Oxidative Stress

DHR 123 is primarily recognized for its role in measuring oxidative stress. Upon oxidation by ROS, DHR 123 is converted to rhodamine 123, a fluorescent compound that can be quantified using fluorescence microscopy or flow cytometry.

- Human Spermatozoa : A study demonstrated that DHR 123 effectively measures ROS production in human spermatozoa, correlating with semen parameters. It was found to be more sensitive than traditional probes like dichlorodihydrofluorescein diacetate (DCFH-DA) for detecting oxidants during the respiratory burst of neutrophils .

- Leukocytes : DHR 123 has been extensively used to evaluate oxidative bursts in leukocytes. Its ability to enter cells passively and accumulate in mitochondria enhances its application for real-time monitoring of ROS production .

Drug Transport Studies

DHR 123 serves as a valuable tool in studying drug transport mechanisms, particularly through membrane transport proteins such as the ABCB1 gene product (MDR1).

- Membrane Transport : Research indicates that DHR 123 can be utilized to examine the transport activity of MDR1, which is crucial for understanding drug resistance mechanisms in cancer therapy. The probe's spectral properties have been characterized, revealing optimal conditions for its use in various solvents and extraction buffers .

- Cellular Uptake : Studies have shown that DHR 123 uptake into cells occurs via both passive diffusion and facilitated transport mechanisms, making it a versatile probe for assessing drug interactions with membrane proteins .

Imaging and Labeling Applications

DHR 123 is employed in various imaging and labeling applications due to its fluorescent properties.

- Fluorescent Tracer : As a tracer dye, DHR 123 allows researchers to visualize cellular processes in real-time with minimal disturbance to the biological system. This application extends to biomineralization studies and materials science .

- Nanoparticle Applications : Recent advancements have explored the use of DHR 123 in conjunction with nanoparticles for tumor monitoring. The integration of DHR 123 with hafnium oxide nanoparticles has shown potential for rapid detection of tumor markers .

Case Study: Assessing ROS in Human Spermatozoa

A comprehensive study assessed the efficiency of DHR 123 for measuring endogenous oxidative stress in human spermatozoa. The findings indicated that DHR 123 could differentiate between varying levels of oxidant production among different samples, highlighting its utility in reproductive biology research .

Case Study: Drug Resistance Mechanisms

Another significant study focused on the role of DHR 123 in evaluating drug resistance mediated by MDR1. By characterizing the probe's behavior in different media, researchers were able to elucidate the transport dynamics of clinically relevant drugs, providing insights into overcoming multidrug resistance in cancer treatment .

Mecanismo De Acción

La dihidrorrodamina 123 ejerce sus efectos a través de su oxidación por las especies reactivas de oxígeno. Al entrar en la célula

Análisis Bioquímico

Biochemical Properties

Dihydrorhodamine 123 is known for its role in biochemical reactions, particularly in the detection of reactive oxygen species (ROS) such as peroxide and peroxynitrite . After cell uptake, Dihydrorhodamine 123 is oxidized by ROS into a fluorescent compound . It is thought that superoxide, nitric oxide, and hydrogen peroxide, by themselves, are not capable of oxidizing Dihydrorhodamine 123. These ROS are believed to combine with other cellular components such as cytochrome c oxidase or Fe2+ in order to oxidize Dihydrorhodamine 123 to its fluorescent derivative Rhodamine 123 .

Cellular Effects

Dihydrorhodamine 123 has significant effects on various types of cells and cellular processes. It is used for the detection of reactive oxygen species (ROS) such as peroxide and peroxynitrite . After cell uptake, Dihydrorhodamine 123 is oxidized by ROS into a fluorescent compound . This process influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La dihidrorrodamina 123 se sintetiza mediante la reducción de la rodamina 123. El proceso implica el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones controladas . La reacción generalmente tiene lugar en un disolvente orgánico como el metanol o el etanol, y el producto se purifica mediante recristalización o cromatografía .

Métodos de producción industrial: En entornos industriales, la producción de dihidrorrodamina 123 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento constantes. El producto final se somete a rigurosos controles de calidad, que incluyen análisis de pureza y pruebas de estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La dihidrorrodamina 123 se somete principalmente a reacciones de oxidación. Se oxida por las especies reactivas de oxígeno para formar rodamina 123 . Esta oxidación puede ser catalizada por varios componentes celulares, incluida la citocromo c oxidasa y los iones de hierro .

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido, peroxinitrito y otras especies reactivas de oxígeno.

Catalizadores: Citocromo c oxidasa, iones de hierro (Fe2+).

Condiciones: Las reacciones generalmente ocurren en condiciones fisiológicas, como en medios de cultivo celular o dentro de células vivas.

Productos principales: El producto principal de la oxidación de la dihidrorrodamina 123 es la rodamina 123, un compuesto fluorescente que se localiza en las mitocondrias .

Actividad Biológica

Dihydrorhodamine 123 (DHR123) is a non-toxic, uncharged fluorogenic probe widely utilized in biological research to assess oxidative stress and reactive oxygen species (ROS) production in various cell types. Upon oxidation by ROS, DHR123 is converted into the positively charged rhodamine 123, which can be detected using fluorescence techniques. This article explores the biological activity of DHR123, focusing on its mechanisms of action, applications in clinical diagnostics, and research findings.

DHR123 penetrates cell membranes freely due to its uncharged nature. Inside the cell, it is oxidized by ROS such as nitric oxide and peroxynitrite, resulting in the formation of rhodamine 123, which accumulates in mitochondria. This property allows researchers to visualize and quantify oxidative stress within live cells. The conversion to rhodamine 123 leads to increased fluorescence, which can be measured using flow cytometry or spectrophotometry, providing insights into cellular oxidative states and mitochondrial function .

Applications in Clinical Diagnostics

DHR123 has proven instrumental in diagnosing chronic granulomatous disease (CGD), a genetic disorder characterized by defective ROS production due to NADPH oxidase deficiencies. The DHR assay evaluates the oxidative burst activity of phagocytes. In a study involving 330 patients suspected of having CGD, the DHR assay successfully identified 17 cases (5.1%) of CGD by demonstrating reduced fluorescence upon stimulation with phorbol myristate acetate (PMA) compared to healthy controls .

Table 1: Summary of DHR Assay Results in CGD Diagnosis

| Patient ID | Age (Years) | Gender | DHR Activity (%) | Diagnosis |

|---|---|---|---|---|

| 1 | 3 | M | 0 | X-CGD |

| 2 | 5 | F | 10 | AR-CGD |

| ... | ... | ... | ... | ... |

| Total | 330 | - | - | Total CGD Cases: 17 |

Research Findings

Recent studies have expanded the understanding of DHR123's capabilities beyond CGD diagnostics. For instance, it has been employed to measure ROS production in human spermatozoa, revealing significant correlations between ROS levels and semen quality parameters. This highlights its potential for assessing male fertility issues linked to oxidative stress .

Another study demonstrated the use of DHR123 in evaluating mammalian lipoxygenase activity. The assay measures the oxidation of DHR123 by lipoxygenase products, providing a rapid method for assessing enzyme activity relevant in inflammatory responses .

Table 2: Comparison of DHR123 with Other ROS Detection Methods

| Method | Sensitivity | Specificity | Application Area |

|---|---|---|---|

| Dihydrorhodamine 123 | High | Moderate | Oxidative stress assessment |

| DCFH-DA | Moderate | Low | General ROS detection |

| Nitroblue Tetrazolium | Moderate | High | Phagocyte function testing |

Case Studies

- Chronic Granulomatous Disease : A case study involving two patients with overlapping DHR patterns highlighted the diagnostic utility of DHR123 in distinguishing between X-linked and autosomal recessive forms of CGD. These cases illustrated how variations in fluorescence could indicate different underlying genetic defects .

- Sperm Oxidative Stress : In a cohort study assessing sperm samples from infertile men, DHR123 was used to quantify ROS levels. The results indicated that higher oxidative stress correlated with poorer semen quality, suggesting that DHR123 could serve as a valuable tool for fertility assessments .

Propiedades

IUPAC Name |

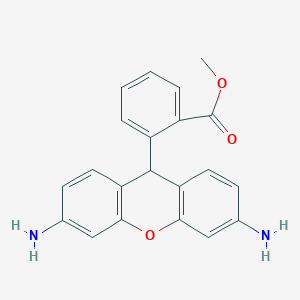

methyl 2-(3,6-diamino-9H-xanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEZBBILNYNQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148859 | |

| Record name | Dihydrorhodamine 123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109244-58-8 | |

| Record name | Dihydrorhodamine 123 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109244588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrorhodamine 123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrorhodamine 123 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.